(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
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Overview
Description
IDH1 Inhibitor 1 is a compound designed to inhibit the activity of the isocitrate dehydrogenase 1 (IDH1) enzyme. This enzyme plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate. Mutations in the IDH1 gene are associated with various cancers, including acute myeloid leukemia and gliomas. IDH1 Inhibitor 1 targets these mutations, offering a potential therapeutic approach for treating these malignancies .
Preparation Methods
The synthesis of IDH1 Inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final steps involve coupling these intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired inhibitor.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield
Chemical Reactions Analysis
IDH1 Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original inhibitor
Scientific Research Applications
IDH1 Inhibitor 1 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving the IDH1 enzyme and its role in cellular metabolism.
Biology: The inhibitor helps in understanding the molecular mechanisms of IDH1 mutations and their impact on cell differentiation and proliferation.
Medicine: IDH1 Inhibitor 1 is being investigated as a therapeutic agent for treating cancers with IDH1 mutations, such as acute myeloid leukemia and gliomas. .
Mechanism of Action
IDH1 Inhibitor 1 exerts its effects by specifically binding to the mutated form of the IDH1 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of isocitrate to alpha-ketoglutarate. As a result, the accumulation of the oncometabolite 2-hydroxyglutarate is reduced, which helps restore normal cellular differentiation and proliferation. The inhibitor targets key molecular pathways involved in cancer development, making it a potent therapeutic agent .
Comparison with Similar Compounds
IDH1 Inhibitor 1 can be compared with other similar compounds, such as:
Ivosidenib: Another IDH1 inhibitor used for treating acute myeloid leukemia and cholangiocarcinoma.
Olutasidenib: A selective IDH1 inhibitor approved for treating relapsed or refractory acute myeloid leukemia.
AG-120: An FDA-approved IDH1 inhibitor with potent anti-cancer properties.
IDH1 Inhibitor 1 stands out due to its unique chemical structure and its ability to specifically target the mutated form of the IDH1 enzyme, offering a promising approach for treating cancers with IDH1 mutations.
Properties
Molecular Formula |
C20H18F4N6O2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H18F4N6O2/c1-12(16-9-29(11-26-16)14-4-2-13(3-5-14)20(22,23)24)27-18-25-7-6-17(28-18)30-15(8-21)10-32-19(30)31/h2-7,9,11-12,15H,8,10H2,1H3,(H,25,27,28)/t12-,15-/m0/s1 |
InChI Key |
ULTZLMKTFYRMFK-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)CF |
Canonical SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4C(COC4=O)CF |
Origin of Product |
United States |
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